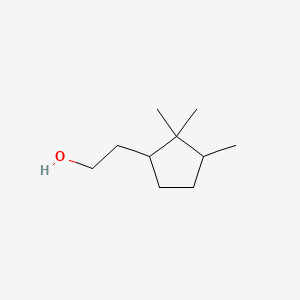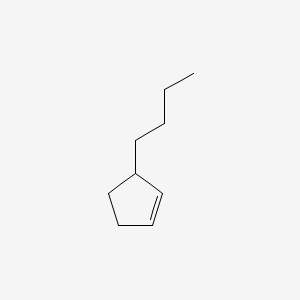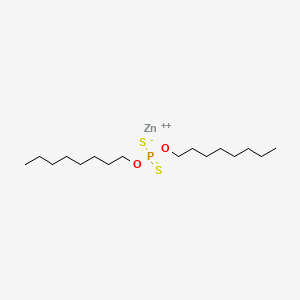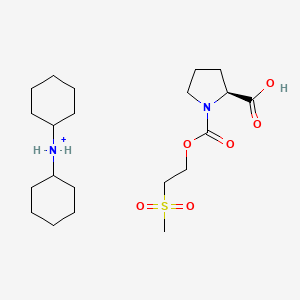
N-Msoc-L-proline dicyclohexylammonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Msoc-L-proline dicyclohexylammonium is a chemical compound with the molecular formula C21H39N2O6S+. It is a derivative of L-proline, a naturally occurring amino acid, and is often used in various chemical and pharmaceutical applications. The compound is known for its unique structural properties and its ability to participate in a variety of chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Msoc-L-proline dicyclohexylammonium typically involves the protection of the amino group of L-proline with a methanesulfonyl (Msoc) group. This is followed by the formation of a salt with dicyclohexylamine. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the same basic steps as the laboratory synthesis but would be optimized for efficiency and yield. This might involve the use of automated reactors and continuous flow systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
N-Msoc-L-proline dicyclohexylammonium can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can also be reduced to yield different reduced forms.
Substitution: The Msoc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid or other strong acids to remove the Msoc group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce various amine derivatives.
科学的研究の応用
N-Msoc-L-proline dicyclohexylammonium has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
作用機序
The mechanism by which N-Msoc-L-proline dicyclohexylammonium exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The Msoc group can act as a protecting group, allowing for selective reactions at other sites on the molecule.
類似化合物との比較
Similar Compounds
N-Boc-L-proline: Another derivative of L-proline with a tert-butoxycarbonyl (Boc) protecting group.
N-Fmoc-L-proline: A derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
N-Cbz-L-proline: A derivative with a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
N-Msoc-L-proline dicyclohexylammonium is unique due to its Msoc protecting group, which offers different reactivity and stability compared to other protecting groups. This makes it particularly useful in specific synthetic applications where other protecting groups may not be suitable.
特性
分子式 |
C21H39N2O6S+ |
|---|---|
分子量 |
447.6 g/mol |
IUPAC名 |
dicyclohexylazanium;(2S)-1-(2-methylsulfonylethoxycarbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H23N.C9H15NO6S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-17(14,15)6-5-16-9(13)10-4-2-3-7(10)8(11)12/h11-13H,1-10H2;7H,2-6H2,1H3,(H,11,12)/p+1/t;7-/m.0/s1 |
InChIキー |
GMGRLEUUELOHNN-ZLTKDMPESA-O |
異性体SMILES |
CS(=O)(=O)CCOC(=O)N1CCC[C@H]1C(=O)O.C1CCC(CC1)[NH2+]C2CCCCC2 |
正規SMILES |
CS(=O)(=O)CCOC(=O)N1CCCC1C(=O)O.C1CCC(CC1)[NH2+]C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



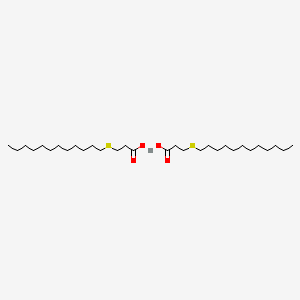


![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-](/img/structure/B13750912.png)
